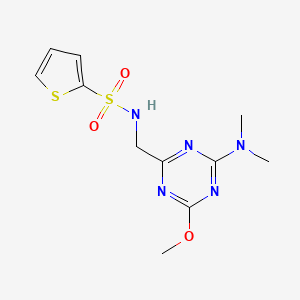

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound that falls into the category of sulfonamides. These compounds are known for their diverse range of applications, particularly in medicinal chemistry. The presence of triazine and thiophene rings within its structure indicates potential reactivity and functionality in various chemical environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide involves multiple steps, often starting from readily available precursors. A common route might involve:

Formation of the Triazine Ring: : This can be achieved through the reaction of cyanuric chloride with dimethylamine and methanol under basic conditions to introduce the dimethylamino and methoxy groups.

Attachment of the Thiophene Group: : This step typically involves a nucleophilic substitution reaction where thiophene-2-sulfonamide is introduced to the triazine intermediate in the presence of a strong base like sodium hydride.

Final Coupling Step: : The final product is achieved by coupling the intermediate with a suitable electrophile to introduce the sulfonamide linkage under controlled conditions.

Industrial Production Methods

Industrial production may scale these reactions using continuous flow processes, ensuring high yield and purity. Parameters such as reaction temperature, solvent choice, and the concentration of reagents are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide undergoes several types of reactions:

Substitution Reactions: : The triazine ring is prone to nucleophilic substitution reactions due to the electron-withdrawing nature of the substituents.

Oxidation/Reduction Reactions: : The thiophene ring can undergo oxidation, forming sulfoxides or sulfones under oxidative conditions.

Hydrolysis: : The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Oxidizing Agents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thiophene ring.

Bases: : Sodium hydride or sodium methoxide are typically used in nucleophilic substitution reactions involving the triazine ring.

Acids/Bases for Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide can be employed in hydrolysis reactions.

Major Products Formed

Sulfoxides/Sulfones: : Oxidation of the thiophene ring results in the formation of sulfoxides or sulfones.

Substituted Triazine Derivatives: : Various nucleophiles can replace the methoxy or dimethylamino groups in the triazine ring.

Applications De Recherche Scientifique

Chemistry

Catalysis: : The compound can serve as a ligand in catalytic processes due to the electron-rich nature of the triazine and thiophene rings.

Material Science: : Its unique structure makes it a candidate for use in the development of novel polymers or organic materials.

Biology and Medicine

Antimicrobial Agents: : Sulfonamides are well-known for their antimicrobial properties, and this compound may exhibit similar effects.

Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, making it a potential therapeutic agent in treating diseases.

Industry

Dye and Pigment Production: : The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Electronics: : Its structural features could be exploited in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mécanisme D'action

Molecular Targets and Pathways

The compound’s mechanism of action in biological systems often involves inhibition of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The presence of the sulfonamide group allows it to interfere with folate synthesis in bacteria, similar to other sulfonamide drugs.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: : Known for its antibacterial properties.

Chlorotriazine Compounds: : Often used in dyes and herbicides.

Thiophene Sulfonamides: : Known for their role in various pharmaceutical applications.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide stands out due to its combination of a triazine ring with a thiophene sulfonamide, offering a unique blend of reactivity and functionality not commonly found in single compounds.

Activité Biologique

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃S |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of Triazine Core : Reacting cyanuric chloride with dimethylamine and methanol to create the triazine structure.

- Sulfonamide Formation : Coupling the triazine derivative with thiophene sulfonamide under controlled conditions to achieve the final product.

Biological Mechanisms

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cell proliferation and survival pathways. Inhibition of these pathways can lead to reduced tumor cell growth and increased apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in the G0/G1 phase, significantly impacting cancer cell proliferation .

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent derivatives showed IC50 values in the nanomolar range, indicating strong efficacy against these cell lines .

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound leads to decreased phosphorylation levels of AKT, a downstream effector in the PI3K signaling pathway. This suggests that the compound effectively disrupts critical signaling cascades involved in tumor growth and survival .

Summary of Biological Activities

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S2/c1-16(2)10-13-8(14-11(15-10)19-3)7-12-21(17,18)9-5-4-6-20-9/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOEKKMGHLCPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.